![molecular formula C19H24N2O5S B2723266 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 952965-74-1](/img/structure/B2723266.png)

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

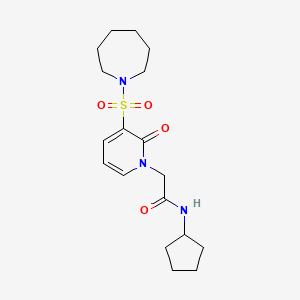

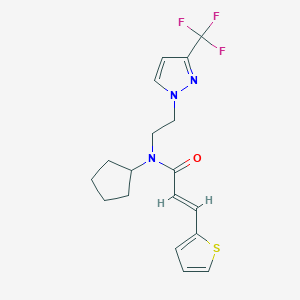

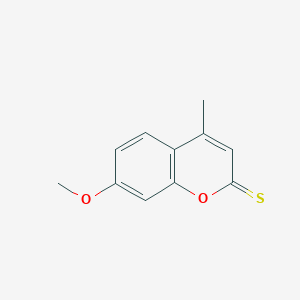

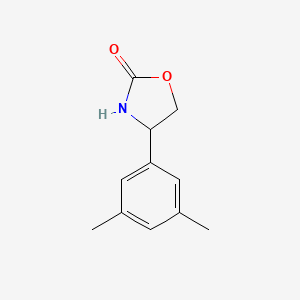

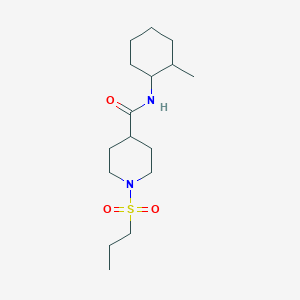

The compound contains several functional groups including a piperidine ring, a furan ring, a benzo[d][1,4]dioxine ring, and a sulfonamide group . Piperidine is a six-membered ring with one nitrogen atom and is a key structure in many pharmaceuticals . Furan is a five-membered ring with an oxygen atom and has been used in various medicinal chemistry applications . Benzo[d][1,4]dioxine is a type of benzodioxole, which is often found in bioactive compounds. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom, and are well-known for their antibacterial properties.

Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. Piperidine derivatives are known to undergo a variety of chemical reactions . Furan derivatives also exhibit a range of reactivities .Scientific Research Applications

Corrosion Inhibition

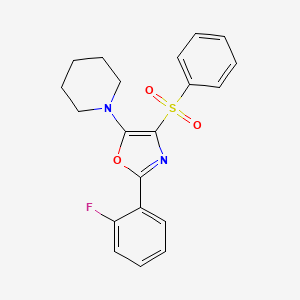

4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) and related compounds have been evaluated as inhibitors for mild steel corrosion in acidic solutions. These studies reveal that such compounds, by virtue of their molecular structure, can efficiently protect metals against corrosion, potentially due to their ability to form a protective layer on the metal surface. The mechanism likely involves adsorption following the Langmuir isotherm, with the furan and sulfonamide functionalities playing crucial roles in this process (Hari Kumar Sappani & S. Karthikeyan, 2014).

Neuropharmacology

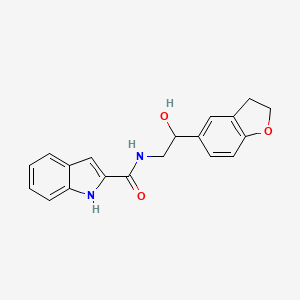

In the realm of neuropharmacology, derivatives of arylsulfonamide have been explored for their selectivity and multifunctionality in engaging the 5-HT7 receptor, among others. This research underlines the therapeutic potential of such compounds for treating central nervous system disorders, highlighting their antidepressant-like and pro-cognitive properties. This is based on the structural modification strategies aimed at achieving selective ligand-receptor interactions, which could be relevant for compounds with similar backbones (V. Canale et al., 2016).

Computational Chemistry and Drug Design

Computational Quantum Chemical (CQC) studies on Uracil-5-Tertiary Sulfonamides, including derivatives with dihydrobenzo[dioxine] moieties, have contributed to understanding their electronic structure and potential as pharmacological agents. Such studies provide insights into molecular properties like hyperpolarizability and the frontier molecular orbitals, aiding in the design of compounds with desired biological activities (G. Gaurav & K. R. Krishna, 2021).

Enzyme Inhibition

Research into new sulfonamides incorporating benzodioxane and acetamide moieties has explored their potential as enzyme inhibitors, specifically targeting α-glucosidase and acetylcholinesterase. These findings contribute to the development of treatments for diseases like diabetes and Alzheimer's, where enzyme regulation plays a significant role. The in silico and in vitro correlation of these studies suggests a promising approach for identifying potent inhibitors (M. Abbasi et al., 2019).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c22-27(23,17-3-4-18-19(12-17)26-11-10-25-18)20-13-15-5-7-21(8-6-15)14-16-2-1-9-24-16/h1-4,9,12,15,20H,5-8,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTDMTWWRJNMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2723188.png)

![N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2723190.png)

![Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2723191.png)

![2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2723194.png)

![4-[(3-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B2723200.png)

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2723202.png)

![4-(Tert-butyl)-2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)thiazole](/img/structure/B2723205.png)